PR-104A

Übersicht

Beschreibung

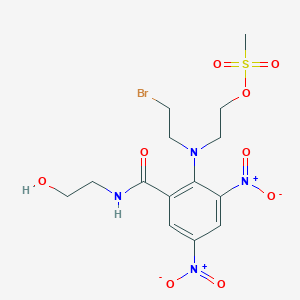

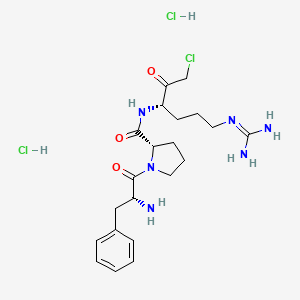

PR-104A is a bioreductive prodrug designed to exploit tumor hypoxia. It is derived from PR-104, a phosphate ester pre-prodrug, which is converted in vivo to this compound. This compound is specifically designed to target hypoxic regions within tumors, where it undergoes bioactivation to form DNA crosslinking metabolites .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: PR-104A wird aus PR-104 synthetisiert, einem Phosphatestershire-Präprodrug. Die Umwandlung beinhaltet die rasche Transformation von PR-104 zu this compound in vivo. This compound wird weiter zu Hydroxylamin (PR-104H) und Amin (PR-104M) DNA-vernetzenden Wirkstoffen durch Ein-Elektronen-Reduktasen in hypoxischen Zellen und durch Aldo-Keto-Reduktase 1C3 unabhängig von Sauerstoff metabolisiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Synthese von PR-104, gefolgt von seiner Umwandlung in this compound. Der Prozess umfasst die Verwendung spezifischer Reaktionsbedingungen, um die Stabilität und Reinheit der Verbindung zu gewährleisten. Die Produktionsmethoden sind so konzipiert, dass sie die Anforderungen für klinische Studien und therapeutische Anwendungen erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PR-104A unterliegt einer Nitroreduktion unter Bildung von Hydroxylamin (PR-104H) und Amin (PR-104M), die DNA-vernetzende Metaboliten sind. Diese Reaktionen werden durch Ein-Elektronen-Reduktasen unter hypoxischen Bedingungen und durch Aldo-Keto-Reduktase 1C3 in Gegenwart von Sauerstoff katalysiert .

Häufige Reagenzien und Bedingungen:

Ein-Elektronen-Reduktasen: Diese Enzyme katalysieren die Reduktion von this compound unter hypoxischen Bedingungen.

Aldo-Keto-Reduktase 1C3: Dieses Enzym katalysiert die Reduktion von this compound in Gegenwart von Sauerstoff.

Hauptprodukte, die gebildet werden:

Hydroxylamin (PR-104H): Ein DNA-vernetzendes Mittel.

Amin (PR-104M): Ein weiteres DNA-vernetzendes Mittel.

Wissenschaftliche Forschungsanwendungen

PR-104A wurde umfassend auf seine potenziellen Anwendungen in der Krebstherapie untersucht. Es wird als Hypoxie-aktivierter Prodrug in der Gentherapie eingesetzt und hat eine signifikante Aktivität gegen menschliche Tumorxenografte gezeigt. This compound wird auch in Kombination mit Radiotherapie und Chemotherapie auf seine verstärkte Antitumorwirkung untersucht .

5. Wirkmechanismus

This compound ist ein Hypoxie-aktivierter DNA-vernetzender Wirkstoff. Nach intravenöser Verabreichung wird PR-104 durch systemische Phosphatasen zu this compound umgewandelt, das dann unter hypoxischen Bedingungen reduziert wird, um die aktive DNA-vernetzende Senfstoffart Hydroxylamin (PR-104H) zu bilden. PR-104H vernetzt spezifisch die DNA von hypoxischen Tumorzellen, was zur Hemmung der DNA-Reparatur und -Synthese, zur Zellzyklusarretierung und zur Apoptose in anfälligen hypoxischen Tumorzellpopulationen führt, während normoxische Gewebe geschont werden .

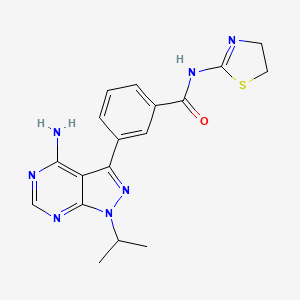

Ähnliche Verbindungen:

Mitomycin C: Ein Chinon-basierter Prodrug, der einer Zwei-Elektronen-Reduktion unterliegt.

Apaziquon: Ein weiterer Chinon-basierter Prodrug mit Tumorselektivität.

Tretazicar (CB 1954): Ein Aziridinyl-Dinitrobenzamid-Substrat sowohl für NQO1 als auch für NQO2.

Einzigartigkeit von this compound: this compound ist aufgrund seines dualen Aktivierungsmechanismus einzigartig, der sowohl Hypoxie als auch Aldo-Keto-Reduktase 1C3 beinhaltet. Diese duale Aktivierung ermöglicht es this compound, sowohl in hypoxischen als auch in sauerstoffreichen Tumorumgebungen wirksam zu sein, was es zu einem vielseitigen und potenten Antitumormittel macht .

Wirkmechanismus

PR-104A is a hypoxia-activated DNA crosslinking agent. Upon intravenous administration, PR-104 is converted by systemic phosphatases to this compound, which is then reduced to form the active DNA-crosslinking mustard species hydroxylamine (PR-104H) under hypoxic conditions. PR-104H specifically crosslinks hypoxic tumor cell DNA, resulting in the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis in susceptible hypoxic tumor cell populations while sparing normoxic tissues .

Vergleich Mit ähnlichen Verbindungen

Mitomycin C: A quinone-based prodrug that undergoes two-electron reduction.

Apaziquone: Another quinone-based prodrug with tumor selectivity.

Tretazicar (CB 1954): An aziridinyl dinitrobenzamide substrate for both NQO1 and NQO2.

Uniqueness of PR-104A: this compound is unique due to its dual activation mechanism, which involves both hypoxia and aldo-keto reductase 1C3. This dual activation allows this compound to be effective in both hypoxic and oxygenated tumor environments, making it a versatile and potent antitumor agent .

Eigenschaften

IUPAC Name |

2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZICEEZSDKZDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680199-06-8 | |

| Record name | PR-104A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-104A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

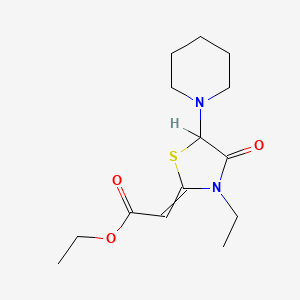

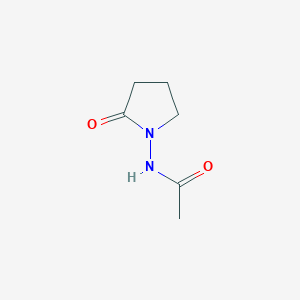

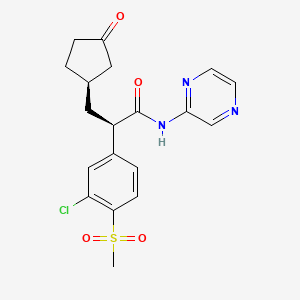

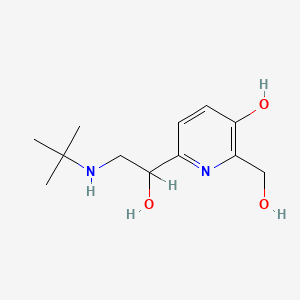

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)